molecular formula C17H12Cl2N2O3S B2997084 Ethyl 2-(2,5-dichlorobenzamido)benzo[d]thiazole-6-carboxylate CAS No. 888409-56-1

Ethyl 2-(2,5-dichlorobenzamido)benzo[d]thiazole-6-carboxylate

Cat. No.: B2997084
CAS No.: 888409-56-1
M. Wt: 395.25
InChI Key: LMMUKRGIPYCAMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(2,5-dichlorobenzamido)benzo[d]thiazole-6-carboxylate: is a complex organic compound characterized by its unique chemical structure, which includes a benzothiazole core substituted with a dichlorobenzamide group and an ethyl carboxylate moiety

Properties

IUPAC Name

ethyl 2-[(2,5-dichlorobenzoyl)amino]-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2N2O3S/c1-2-24-16(23)9-3-6-13-14(7-9)25-17(20-13)21-15(22)11-8-10(18)4-5-12(11)19/h3-8H,2H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMMUKRGIPYCAMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(2,5-dichlorobenzamido)benzo[d]thiazole-6-carboxylate typically involves multiple steps, starting with the formation of the benzo[d]thiazole core. This can be achieved through the cyclization of 2-aminothiophenol with chloroacetic acid under acidic conditions

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistency and efficiency in the manufacturing process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(2,5-dichlorobenzamido)benzo[d]thiazole-6-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with altered functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure, potentially leading to new derivatives.

  • Substitution: Substitution reactions, particularly at the benzothiazole core, can introduce different substituents, altering the compound's properties.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

  • Substitution: Reagents like thionyl chloride and ethyl chloroformate are employed for substitution reactions.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, each with distinct chemical and physical properties.

Scientific Research Applications

Chemistry: In chemistry, Ethyl 2-(2,5-dichlorobenzamido)benzo[d]thiazole-6-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.

Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its derivatives may exhibit therapeutic properties, making it a candidate for drug development.

Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which Ethyl 2-(2,5-dichlorobenzamido)benzo[d]thiazole-6-carboxylate exerts its effects depends on its specific application. For instance, in medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can vary widely, depending on the derivative and its intended use.

Comparison with Similar Compounds

  • 2-(2,5-dichlorobenzamido)acetic acid

  • Ethyl 3-chloro-5-(trifluoromethyl)picolinate

  • 4-aminopicolinic acid hydrochloride

Uniqueness: Ethyl 2-(2,5-dichlorobenzamido)benzo[d]thiazole-6-carboxylate stands out due to its unique combination of functional groups and its potential applications across various scientific fields. Its structural complexity and reactivity make it a versatile compound for research and industrial use.

Biological Activity

Ethyl 2-(2,5-dichlorobenzamido)benzo[d]thiazole-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis, structure-activity relationships (SAR), and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C₁₈H₁₇Cl₂N₃O₃S
  • IUPAC Name : Ethyl 2-(2,5-dichlorobenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
  • SMILES : CCOC(c1c(NC(c(cc(cc2)Cl)c2Cl)=O)sc2c1CCCC2)=O

This compound belongs to the class of thiazole derivatives, which are known for their potential pharmacological activities.

Antitumor Activity

Recent studies have indicated that thiazole derivatives exhibit promising antitumor properties. This compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance:

  • Case Study : In a study involving breast cancer cell lines (MCF-7 and MDA-MB-231), the compound demonstrated significant cytotoxicity, especially when combined with doxorubicin. The combination treatment showed a synergistic effect, enhancing the overall efficacy against resistant cancer cells .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. Research indicates that thiazole derivatives can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models.

  • Research Findings : A study reported that compounds similar to this compound exhibited significant inhibition of nitric oxide production in LPS-stimulated macrophages, suggesting potential use in treating inflammatory diseases .

Antibacterial Activity

Thiazole derivatives have shown antibacterial activity against a range of pathogens. This compound's structural features may contribute to its effectiveness against bacterial strains.

  • Experimental Data : In vitro assays revealed that this compound inhibited the growth of both Gram-positive and Gram-negative bacteria, indicating broad-spectrum antibacterial potential .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiazole derivatives. Modifications at specific positions on the benzothiazole ring can significantly influence their pharmacological properties.

Substituent PositionEffect on Activity
2,5-DichloroEnhances antitumor activity
Benzoamide GroupIncreases anti-inflammatory effects
Ethoxy GroupImproves solubility and bioavailability

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.